molecular formula C19H16N2O B1614170 3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile CAS No. 898763-85-4

3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile

Cat. No.: B1614170
CAS No.: 898763-85-4
M. Wt: 288.3 g/mol
InChI Key: ZDOXIOANDUIDSF-UHFFFAOYSA-N
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Description

3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile is an organic compound that features a benzoyl group attached to a benzonitrile moiety, with a 2,5-dihydro-1H-pyrrol-1-ylmethyl substituent

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound generally refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or biological target. For example, some pyrrole derivatives have been found to have antibacterial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some pyrrole derivatives are known to be toxic and may pose risks to human health .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For example, if the compound shows promising biological activity, future research could focus on optimizing its structure to improve its efficacy and reduce any associated toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

3-[4-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c20-13-16-4-3-5-18(12-16)19(22)17-8-6-15(7-9-17)14-21-10-1-2-11-21/h1-9,12H,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOXIOANDUIDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643018
Record name 3-{4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-85-4
Record name Benzonitrile, 3-[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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